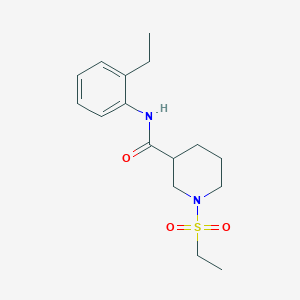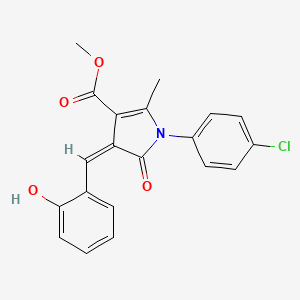![molecular formula C16H22N4OS B4775457 N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4775457.png)
N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea, also known as EMPTU, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. EMPTU is a thiourea derivative that has been synthesized through a multi-step process involving the reaction of various chemical reagents. The compound has been found to exhibit significant biological activity, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes or receptors. One study found that N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea inhibits the activity of the enzyme carbonic anhydrase, which is involved in several physiological processes. Another study found that N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea binds to the GABA-A receptor, which is involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea has been found to exhibit several biochemical and physiological effects. One study found that N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea inhibits the growth of several cancer cell lines, including breast cancer and lung cancer cells. Another study found that N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea has anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea has also been found to exhibit antioxidant activity, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for use in a variety of assays. However, N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, some studies have reported that N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea exhibits cytotoxicity at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea. One area of interest is the development of N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea's potential use as a corrosion inhibitor in industrial applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea has been the subject of several studies due to its potential applications in various fields. One study found that N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea exhibits significant anti-tumor activity in vitro, making it a potential candidate for cancer treatment. Another study found that N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea has antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea has also been investigated for its potential use as a corrosion inhibitor and as a ligand in the synthesis of metal complexes.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-[3-(5-methylpyrazol-1-yl)propyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-3-21-15-7-5-14(6-8-15)19-16(22)17-10-4-12-20-13(2)9-11-18-20/h5-9,11H,3-4,10,12H2,1-2H3,(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLLMHNYLRUAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCCN2C(=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4775375.png)
![2-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4775377.png)


![6-ethoxy-4-{[4-(4-vinylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4775410.png)
![1-methyl-3-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4775416.png)
![1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4775434.png)

![1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine](/img/structure/B4775450.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4775463.png)
![ethyl 4-cyano-5-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-2-methyl-3-furoate](/img/structure/B4775471.png)
![5-[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4775479.png)
![4-propoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4775482.png)
![propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B4775490.png)